EG2201 RM is categorized under synthetic cannabinoids, which are structurally designed to interact with the cannabinoid receptors in the brain. These compounds are often derived from naturally occurring cannabinoids but modified to enhance potency or alter pharmacological profiles. The compound is typically synthesized in laboratory settings for research purposes, and its classification falls under controlled substances in many jurisdictions due to its psychoactive effects.
The synthesis of EG2201 RM involves several steps, typically starting from readily available precursors. The following outlines a general method for synthesizing this compound:
The synthesis must be performed under controlled conditions to ensure safety and efficacy, often utilizing inert atmospheres and precise temperature controls.
The molecular structure of EG2201 RM can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into:
EG2201 RM undergoes various chemical reactions that can influence its pharmacological activity:
These reactions are essential for determining both the efficacy and safety profile of EG2201 RM in potential therapeutic applications.
The mechanism of action for EG2201 RM involves:
This mechanism underpins the therapeutic potential of EG2201 RM in treating conditions like chronic pain and anxiety disorders.
EG2201 RM exhibits specific physical and chemical properties that are relevant for its characterization:
These properties are vital for researchers looking to utilize EG2201 RM effectively in experimental settings.
EG2201 RM has several scientific applications, including:
The ongoing research into synthetic cannabinoids like EG2201 RM continues to expand our understanding of their potential benefits and risks within medical science.
EG-2201 is formally identified under multiple nomenclature systems. According to IUPAC conventions, its systematic name is (9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone, precisely describing its carbazole core structure, fluoropentyl chain substitution at the nitrogen position, and naphthoyl ketone linkage at the 3-position. The compound is alternatively designated as NA-5F-PCZMO under the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) systematic nomenclature framework, which standardizes naming for synthetic cannabinoids based on core structure and substituents [1].
Its chemical formula is C₂₈H₂₄FNO, with a molecular mass of 409.50 g/mol and elemental composition: carbon (82.13%), hydrogen (5.91%), fluorine (4.64%), nitrogen (3.42%), and oxygen (3.91%) [1] [8]. The SMILES notation (FCCCCCN1C2=C(C=CC=C2)C3=C1C=CC(=C3)C(=O)C4=C5C=CC=CC5=CC=C4) and InChIKey (LYDDINAZVHIBGP-UHFFFAOYSA-N) provide machine-readable descriptors essential for database searches and computational chemistry applications [8].
EG-2201 belongs to the carbazole-3-carboxamide structural class, differentiating it from the indole and indazole cores prevalent in earlier SCRAs like JWH-018 and AM-2201. While AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole) shares the naphthoyl ketone moiety and 5-fluoropentyl chain with EG-2201, the replacement of indole with carbazole constitutes a significant structural divergence [3]. This carbazole core enhances planarity and rigidity, potentially influencing receptor binding kinetics and metabolic stability [1] [5].
Research indicates EG-2201 exhibits closer structural homology to other carbazole derivatives like EG-018 (differing in alkyl chain length) and MDMB-CHMCZCA (sharing the carbazole core but featuring a cyclohexylmethyl ester group instead of the naphthyl ketone) [3] [5]. These structural variations significantly impact pharmacological profiles. For instance, while AM-2201 and EG-2201 both act as potent CB1 agonists, EG-2201 demonstrates distinct biased agonism properties, showing preferential signaling through Gαi pathways over β-arrestin2 recruitment compared to many SCRAs [3]. This bias profile, quantified in functional complementation assays, positions EG-2201 as a valuable tool for studying structure-activity relationships (SAR) governing CB1 signaling bias.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0